molecular formula C8H16ClNO3 B2483012 2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride CAS No. 205827-18-5

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride

Cat. No.: B2483012
CAS No.: 205827-18-5
M. Wt: 209.67
InChI Key: WZJYJASPTUKLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure and Herbicide Application : Research by Park et al. (2016) focuses on the crystal structure of a related pyridine herbicide, which could be relevant for understanding the structural characteristics of "2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride" in similar applications (Park et al., 2016).

  • Synthesis and Energetic Materials : Joo et al. (2012) discuss the synthesis of a compound involving a related acetic acid structure, contributing to the development of new energetic materials. This indicates potential applications in material science and engineering (Joo et al., 2012).

  • Beta-Pseudopeptide Foldamers : Luppi et al. (2004) explore the synthesis and conformational analysis of homo-oligomers of a related acetic acid, highlighting its potential in constructing beta-pseudopeptide foldamers. This has implications for developing new molecules with specific structural features (Luppi et al., 2004).

  • Antimicrobial Screening : Mogilaiah et al. (2004) investigate the antimicrobial screening of novel Mannich bases bearing a structure similar to the subject chemical. This suggests potential applications in developing new antimicrobial agents (Mogilaiah et al., 2004).

  • Fluorescent Amino Acid Synthesis : Braun and Dittrich (2010) detail the synthesis of a fluorescent amino acid from a related acetic acid, which could be useful in protein research and biochemistry (Braun & Dittrich, 2010).

  • Xanthine Oxidase Inhibitory Studies : Ikram et al. (2015) describe the synthesis of metal complexes involving a similar amino acid, studying their xanthine oxidase inhibitory activities. This could have implications for therapeutic applications in diseases where xanthine oxidase plays a role (Ikram et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[4-(aminomethyl)oxan-4-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h1-6,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYJASPTUKLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.